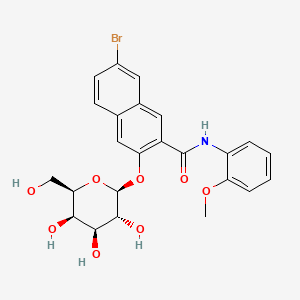
Naphthol AS-BI beta-D-galactopyranoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related naphthol derivatives often involves cyclization reactions and organocatalyzed reactions. For instance, 2-C-Acetoxymethyl glycal derivatives react with beta-naphthol in the presence of InCl(3) to yield chiral pyrano[2,3-b]naphtho[1,2-e]pyrans through stereoselective Ferrier rearrangement-tandem cyclization processes (Ghosh et al., 2006). Moreover, rhodium-catalyzed oxidative coupling has been utilized to synthesize naphtho[1,8-bc]pyran derivatives from 1-naphthols or phenolic substances (Mochida et al., 2010).
Molecular Structure Analysis
The molecular structure of naphthol derivatives, including AS-BI beta-D-galactopyranoside, is characterized by the presence of naphthol units fused with other cyclic systems. The structure facilitates interactions such as C-H...O and C-H...pi (arene), leading to distinctive crystalline or gel states (Ghosh et al., 2006).
Chemical Reactions and Properties
Naphthol derivatives undergo various chemical reactions, including cyclization and coupling processes, facilitated by catalysts like rhodium and Lewis acids. These reactions enable the synthesis of complex naphthopyran and naphthol compounds with potential bioactive and photophysical properties (Mochida et al., 2010); (Nizami & Hua, 2018).
Physical Properties Analysis
The physical properties of naphthol derivatives, including solubility and phase behavior, are influenced by their molecular structure. For example, certain naphthol-based compounds can form low molecular mass organogels, indicative of their utility in creating structured materials (Ghosh et al., 2006).
Chemical Properties Analysis
Chemically, naphthol derivatives are versatile, engaging in a wide array of reactions that yield various biologically and photophysically active compounds. Their reactivity allows for the design of substrates with specific functionalities, including those useful in enzymatic assays and material science applications (Dang et al., 2013).
Wissenschaftliche Forschungsanwendungen
Cytochemical Applications Naphthol AS-BI β-D-galactopyranoside has also been used in cytochemical methods for demonstrating enzyme activities within cells. For example, β-glucuronidase activity can be visualized using this compound in conjunction with specific staining techniques, allowing for the in situ demonstration of enzyme activity. This application is particularly valuable in liver and kidney tissues, where enzymatic activities are of interest in both health and disease states. The development of these cytochemical techniques provides insights into cellular processes and enzyme localization, contributing to our understanding of cellular function and pathology (M. Hayashi, Y. Nakajima, W. Fishman, 1964).
Biochemical Assays Furthermore, Naphthol AS-BI β-D-galactopyranoside is utilized in biochemical assays to measure specific enzyme activities, such as β-galactosidase. The specificity of this compound for certain enzyme activities makes it a useful tool in the biochemical analysis of enzyme function and in the study of metabolic pathways. This application is crucial in research fields focusing on enzymology, metabolism, and related areas, where precise measurement of enzyme activities is essential (N. Asp, A. Dahlqvist, 1971).
Photocatalytic Research In a different context, Naphthol AS-BI derivatives have been explored in photocatalytic applications, demonstrating the versatility of naphthol compounds in scientific research. For instance, studies on g-C3N4/C@Bi2MoO6 composites for the degradation of β-naphthol under visible-light irradiation highlight the potential of naphthol derivatives in environmental applications, such as water purification and the degradation of organic pollutants (Tianjin Ma et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISGBWZDEMMSLV-KQWJERSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965621 | |
| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthol AS-BI beta-D-galactopyranoside | |
CAS RN |
51349-63-4 | |
| Record name | Naphthol AS-BI beta-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



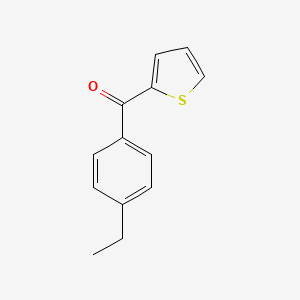
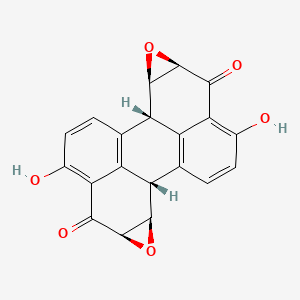
![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)
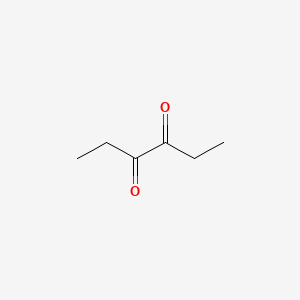
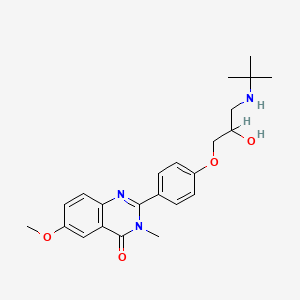
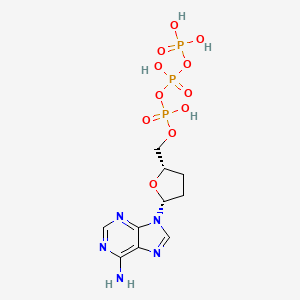
![1-(5-Chloro-2-methylphenyl)-4-[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl]piperazine](/img/structure/B1216357.png)
![5-[(4-Methyl-1-piperidinyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1216358.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1216359.png)
![1-[1-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl(oxo)methyl]cyclohexyl]-3-cyclohexylurea](/img/structure/B1216360.png)
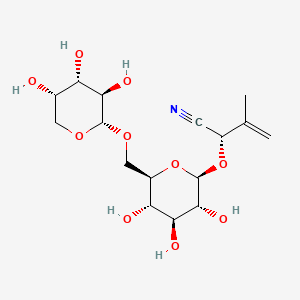
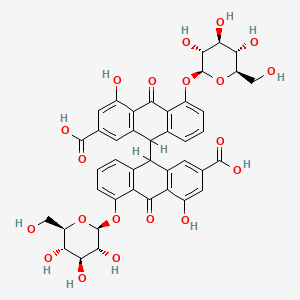
![6-[2-(Dimethylamino)ethylamino]-8-(2-furanyl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1216365.png)
![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester](/img/structure/B1216366.png)